5-Methoxy-3-[2-nitroethenyl]-1H-indole
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Overview
Description
5-Methoxy-3-[2-nitroethenyl]-1H-indole: is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-[2-nitroethenyl]-1H-indole typically involves the reaction of 5-methoxyindole with 2-nitroethene under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate , and a solvent, such as dimethylformamide (DMF) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-[2-nitroethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-Methoxy-3-[2-nitroethenyl]-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-3-[2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) , which plays a role in various cellular processes, including inflammation and stress response . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
- 5-Methoxy-3-indoleacetic acid
- 3-Indoleacetonitrile
- 5-Methoxy-3-(2-nitrovinyl)indole
Comparison: 5-Methoxy-3-[2-nitroethenyl]-1H-indole is unique due to its specific nitroethenyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-3-(2-nitroethenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAZIKEFZGLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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